molecular formula C10H10N4O B13159130 N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide CAS No. 149047-35-8

N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13159130
CAS No.: 149047-35-8
M. Wt: 202.21 g/mol
InChI Key: GKFQLGQBXWDDIF-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, integrating two privileged heterocyclic structures: imidazole and pyridine . The imidazole ring is a five-membered heterocycle known for its amphoteric nature and remarkable solubility in polar solvents, which can enhance the pharmacokinetic parameters of drug candidates . This scaffold is a fundamental building block in numerous biologically active molecules and approved drugs, valued for its capacity to form multiple interactions with biological targets, such as hydrogen bonds and van der Waals forces . While specific biological data for this exact compound may be limited, its structure aligns with a vast class of imidazole derivatives reported to possess a broad spectrum of therapeutic activities in research settings. These include antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties . The pyridinylmethyl substitution presents opportunities for exploring structure-activity relationships, particularly in developing novel antimicrobial agents to address the growing challenge of antibiotic resistance . Researchers can utilize this compound as a key synthon for designing and synthesizing new molecular hybrids and conjugates aimed at overcoming drug resistance mechanisms in pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

149047-35-8

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H10N4O/c15-10(14-5-4-12-8-14)13-7-9-2-1-3-11-6-9/h1-6,8H,7H2,(H,13,15)

InChI Key

GKFQLGQBXWDDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Cyclization of α-Aminoketones

A common route involves cyclization of α-aminoketones with formamide derivatives, producing the imidazole ring with high regioselectivity. For example, the reaction of α-aminoketones with formamide derivatives under reflux conditions yields the imidazole nucleus efficiently.

Condensation of Precursors

Recent advances include the condensation of aldehydes with amidines or amino acids, followed by oxidative cyclization, often catalyzed by acids or metal catalysts, to produce the core imidazole structure.

Functionalization with Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl substituent is introduced via nucleophilic substitution or coupling reactions:

Nucleophilic Aromatic Substitution

Activated pyridine derivatives bearing leaving groups (e.g., halides) undergo SNAr reactions with imidazole derivatives possessing nucleophilic centers, such as amino groups, under basic conditions.

Reductive Amination

Aldehyde intermediates derived from oxidation steps are reacted with pyridin-3-ylmethyl amines in the presence of reducing agents like sodium cyanoborohydride, affording the N-(pyridin-3-ylmethyl) substituted imidazole.

Carboxamide Formation

The final step involves converting the imidazole-1-carboxylic acid derivatives into the corresponding carboxamides:

  • Activation of the carboxylic acid using coupling reagents such as N,N'-carbonyldiimidazole (CDI), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), or other carbodiimides.
  • Amide coupling with ammonia or primary amines, particularly pyridin-3-ylmethylamine, under mild conditions.

Carbodiimide-Mediated Coupling

This method is widely used due to its efficiency and mild reaction conditions. For example, activation with CDI in dry solvents (e.g., tetrahydrofuran or dichloromethane) followed by addition of pyridin-3-ylmethylamine yields the target compound with high purity.

Data Tables and Recent Discoveries

Method Starting Materials Reagents/Conditions Yield (%) References
Cyclization of α-aminoketones α-Aminoketones + Formamide Reflux, acid catalysis 70-85 ,
Nucleophilic substitution Halogenated pyridines + imidazole derivatives Base, reflux 60-78 ,
Reductive amination Aldehydes + pyridin-3-ylmethyl amines NaBH3CN, mild acid 65-80 ,
Carbodiimide coupling Carboxylic acids + amines CDI or EDCI, room temp 75-90 ,

Note: The yields vary depending on specific substituents and reaction conditions.

Recent Advances and Research Discoveries

Recent research emphasizes the development of more efficient, regioselective, and environmentally friendly synthetic routes:

  • Use of microwave-assisted synthesis to accelerate reaction times and improve yields, especially in imidazole ring formation.
  • Catalytic methods involving metal catalysts (e.g., rhodium, palladium) for selective C–N bond formation at the C2 or N1 positions of imidazoles.
  • Novel coupling reagents such as COMU and HATU, which offer higher coupling efficiency and fewer side reactions.

Notable Research Findings

  • A study demonstrated the synthesis of imidazole derivatives via a rhodium-catalyzed insertion into triazole precursors, yielding compounds with enhanced biological activity.
  • Another recent advancement involved one-pot multicomponent reactions combining aldehydes, amines, and nitriles to directly synthesize substituted imidazoles, reducing steps and improving overall efficiency.

Summary of Key Preparation Strategies

Strategy Advantages Limitations Application Scope
Cyclization of α-aminoketones High regioselectivity, straightforward Requires specific precursors Synthesis of diverse imidazoles
Nucleophilic substitution Broad substrate scope, mild conditions Limited to activated halides Introduction of pyridine groups
Carbodiimide coupling High efficiency, versatile Sensitive to moisture Final amide formation

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The activity and applications of imidazole-carboxamide derivatives are highly dependent on substituents attached to the carboxamide nitrogen and the heterocyclic core. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents on Carboxamide Nitrogen Core Heterocycle Biological Activity/Application Key Properties
N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide C₁₀H₁₁N₃O Pyridin-3-ylmethyl Imidazole P2X7 antagonist Moderate solubility, H-bond donor capability
BIA 10-2445 C₁₆H₂₁N₃O Cyclohexyl, methyl Imidazole FAAH inhibitor High lipophilicity, metabolic stability
Prochloraz C₁₅H₁₆Cl₃N₃O₂ Trichlorophenoxyethyl Imidazole Agricultural fungicide High lipophilicity, environmental persistence
N-(benzyl)-1H-imidazole-1-carboxamide C₁₁H₁₁N₃O Benzyl Imidazole Click chemistry intermediate High reactivity, synthetic utility
1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine C₁₃H₁₁Cl₂N₅ Pyridin-3-ylmethyl 1,2,4-Triazole P2X7 antagonist Enhanced metabolic stability

Pharmacological and Functional Differences

  • P2X7 Receptor Antagonists: The target compound and its triazole analog () both target P2X7 receptors but differ in core heterocycles. The imidazole core may offer stronger hydrogen-bonding interactions, while the triazole core (e.g., 1,2,4-triazol-5-amine) enhances metabolic stability due to reduced susceptibility to oxidative degradation . Substitution at the carboxamide nitrogen influences receptor binding.
  • Enzyme Inhibitors :

    • BIA 10-2445 (N-cyclohexyl-N-methyl derivative) inhibits fatty acid amide hydrolase (FAAH), likely due to its bulky cyclohexyl group enhancing membrane permeability and target engagement . In contrast, the pyridin-3-ylmethyl group in the target compound may limit blood-brain barrier penetration, restricting its utility in neurological targets.
  • Agricultural Applications: Prochloraz (trichlorophenoxyethyl substituent) exhibits high lipophilicity, enabling environmental persistence and broad-spectrum antifungal activity . The pyridin-3-ylmethyl group in the target compound lacks comparable hydrophobicity, making it unsuitable for pesticidal use.

Biological Activity

N-(pyridin-3-ylmethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to an imidazole core, which contributes to its diverse biological activities. The imidazole moiety is known for its role in various biochemical processes, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus25
This compoundP. aeruginosa18

These results suggest that this compound has a promising profile against common pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited significant cytotoxicity:

  • HeLa Cells : IC50 = 15 µM
  • MCF7 Cells : IC50 = 12 µM

These findings indicate that the compound effectively reduces cell viability in cancer cells, suggesting potential for development as an anticancer therapeutic.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can act as a ligand for specific receptors, potentially altering signaling pathways that lead to cell death or growth inhibition.

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